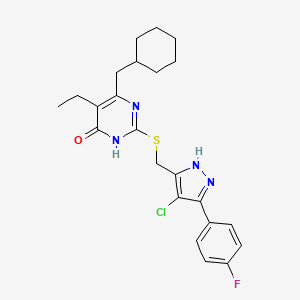
Denv-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denv-IN-6 is a potent inhibitor of the dengue virus (DENV) that targets all four serotypes of the virus (DENV I-IV). It has shown significant efficacy in inhibiting the replication of the dengue virus, making it a promising candidate for antiviral research and potential therapeutic applications .
Méthodes De Préparation
The synthesis of Denv-IN-6 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Denv-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives .
Applications De Recherche Scientifique
Denv-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.
Biology: It serves as a tool for investigating the molecular mechanisms of dengue virus replication and inhibition.
Medicine: It is being explored as a potential antiviral agent for the treatment of dengue fever and other viral infections.
Mécanisme D'action
Denv-IN-6 exerts its antiviral effects by inhibiting the replication of the dengue virus. It targets the RNA-dependent RNA polymerase (RdRp) domain of the non-structural protein 5 (NS5), which is essential for viral RNA synthesis. By binding to an allosteric site on the RdRp, this compound disrupts the enzyme’s activity, preventing the replication of the viral genome and thereby inhibiting the spread of the virus .
Comparaison Avec Des Composés Similaires
Denv-IN-6 is unique in its ability to inhibit all four serotypes of the dengue virus with high potency. Similar compounds include other pyrazole derivatives and antiviral agents that target the dengue virus, such as:
Denv-IN-1: Another potent inhibitor of the dengue virus with a similar mechanism of action.
Denv-IN-2: A compound with moderate efficacy against the dengue virus.
Denv-IN-3: A less potent inhibitor compared to this compound but still effective against certain serotypes.
This compound stands out due to its higher potency and broader spectrum of activity against the dengue virus, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C23H26ClFN4OS |
|---|---|
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
2-[[4-chloro-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26ClFN4OS/c1-2-17-18(12-14-6-4-3-5-7-14)26-23(27-22(17)30)31-13-19-20(24)21(29-28-19)15-8-10-16(25)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,28,29)(H,26,27,30) |
Clé InChI |
BEOGBSUQIKKYRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)CC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



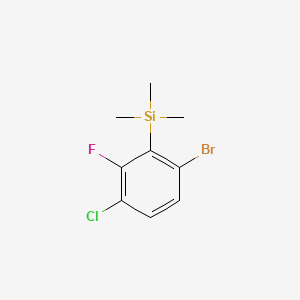
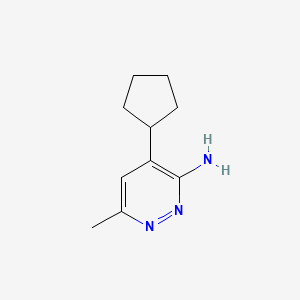
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
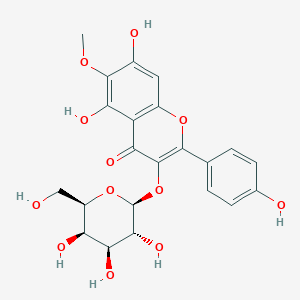

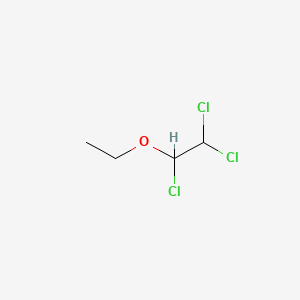
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
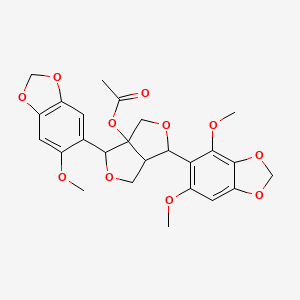

![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


